molecular formula C9H17NO3S B1330620 Ethyl 2-acetamido-4-(methylthio)butanoate CAS No. 33280-93-2

Ethyl 2-acetamido-4-(methylthio)butanoate

Cat. No. B1330620
CAS RN: 33280-93-2
M. Wt: 219.3 g/mol
InChI Key: HWRSILOQIXCGQU-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-4-(methylthio)butanoate is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be useful for understanding the chemical context of Ethyl 2-acetamido-4-(methylthio)butanoate. For instance, the synthesis and structural analysis of a related compound, Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate, is detailed, which shares the acetamido and ethyl groups with Ethyl 2-acetamido-4-(methylthio)butanoate .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including Claisen's condensation and substitution reactions, as mentioned in the synthesis of 4-phenyl-2-butanone . Although the exact synthesis route for Ethyl 2-acetamido-4-(methylthio)butanoate is not provided, similar methodologies could potentially be applied, considering the structural similarities with the compounds discussed.

Molecular Structure Analysis

The molecular structure of Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate has been characterized by various techniques such as IR, NMR, MS, and single-crystal X-ray diffraction . These techniques are crucial for determining the molecular structure and could be used to analyze Ethyl 2-acetamido-4-(methylthio)butanoate as well.

Chemical Reactions Analysis

The papers discuss the chemical reactions and pathways for the decomposition of model biofuels, which include esters similar to Ethyl 2-acetamido-4-(methylthio)butanoate . Understanding these reactions can provide insights into the stability and reactivity of Ethyl 2-acetamido-4-(methylthio)butanoate under various conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Ethyl 2-acetamido-4-(methylthio)butanoate are not directly reported, the papers do provide information on related compounds. For example, the enthalpies of formation and bond dissociation energies for esters are discussed, which are important thermodynamic properties that could be relevant to Ethyl 2-acetamido-4-(methylthio)butanoate . Additionally, the toxicologic and dermatologic review of 2-ethyl-1-butanol as a fragrance ingredient provides context on the safety and potential dermatological effects of branched chain saturated alcohols, which could be considered when assessing related compounds .

Scientific Research Applications

Structural Analysis and Synthesis

  • A new compound structurally related to ethyl 2-acetamido-4-(methylthio)butanoate was synthesized and analyzed via X-ray diffraction, revealing a monoclinic P21 space group and significant parameters such as cell dimensions and volume (Wu, 2014).

Chemical Synthesis and Biological Activities

  • Research into the synthesis of pyridine derivatives involving compounds related to ethyl 2-acetamido-4-(methylthio)butanoate has been conducted. These studies explore the formation of pyridine compounds which are significant in medicinal chemistry (Su et al., 1988).

Fabrication of Pharmaceutical Compounds

  • The synthesis process for 4-phenyl-2-butanone, a precursor in the fabrication of medicines for inflammation and codeine, involves intermediates related to ethyl 2-acetamido-4-(methylthio)butanoate (Zhang, 2005).

Reaction Mechanisms and Intermediates

  • Studies have been conducted on the formation of reactive intermediates from acids structurally similar to ethyl 2-acetamido-4-(methylthio)butanoate, such as 2-chloro-4-(methylthio)butanoic acid. These intermediates are important for understanding the mutagenic properties of certain compounds (Jolivette et al., 1998).

Time-Resolved ESR Detection and DFT Calculations

  • The reactions of hydrogen atoms with α-(alkylthio) carbonyl compounds have been explored through studies involving ethyl 2-acetamido-4-(methylthio)butanoate. These findings are valuable for understanding reaction mechanisms in organic chemistry (Wiśniowski et al., 2005).

Stereospecific Acetolysis

  • Research into the stereospecific acetolysis of compounds related to ethyl 2-acetamido-4-(methylthio)butanoate, such as threo- and erythro-2-Aryl-2-[1-(methylthio)ethyl]oxiranes, provides insights into stereospecific reactions and their products (Miyauchi et al., 1995).

Preparation and Reactions of Analogues

  • Studies have been done to correct previous literature inaccuracies regarding the preparation of compounds related to ethyl 2-acetamido-4-(methylthio)butanoate, such as 2-acetamido-4-methylthiazole-5-carbohydrazides (Meakins & Willbe, 1977).

Synthesis of Poly Substituted Thiophenes

  • Ethyl 2-acetamido-4-(methylthio)butanoate derivatives have been utilized in the synthesis of poly substituted thiophenes, showcasing their versatility in organic synthesis (Chavan et al., 2016).

Methyl Ethyl Ketone Production

  • Methyl ethyl ketone, a compound related to ethyl 2-acetamido-4-(methylthio)butanoate, is used in various industrial applications, including as a solvent and in the production of high-grade lubricating oil (Ware, 1988); (Penner et al., 2017).

Antidiabetic Potential of Hybrid Scaffolds

  • Compounds similar to ethyl 2-acetamido-4-(methylthio)butanoate have been investigated for their antidiabetic potential, demonstrating the versatility of these compounds in medicinal chemistry (Nazir et al., 2018).

Radical Cyclization Studies

  • Radical cyclization studies involving alpha-(Methylthio)acetamides, closely related to ethyl 2-acetamido-4-(methylthio)butanoate, provide insights into the synthesis of complex organic structures (Chikaoka et al., 2003).

Fluorescence Properties of Isothiazolo Derivatives

  • New ester derivatives of isothiazolo pyridine, which are structurally similar to ethyl 2-acetamido-4-(methylthio)butanoate, have been synthesized and analyzed for their fluorescence properties, contributing to the field of optical materials (Krzyżak et al., 2015).

Organophosphorus Compounds Studies

  • The reaction of 3-oxo esters with organophosphorus compounds, related to ethyl 2-acetamido-4-(methylthio)butanoate, has been explored, shedding light on the chemistry of dithiole derivatives (Pedersen & Lawesson, 1974).

Combustion Chemistry of Esters

  • Studies on the combustion chemistry of esters such as methyl and ethyl esters, related to ethyl 2-acetamido-4-(methylthio)butanoate, are crucial for understanding renewable biofuels (Metcalfe et al., 2007).

Phosphine-Catalyzed Synthesis of Tetrahydropyridines

  • Ethyl 2-acetamido-4-(methylthio)butanoate derivatives have been used in phosphine-catalyzed syntheses, demonstrating their utility in creating complex organic structures (Zhu et al., 2003).

Bioassay and Synthesis for Insect Growth Regulation

  • Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a compound related to ethyl 2-acetamido-4-(methylthio)butanoate, has been synthesized and studied for its potential as an insect growth regulator (Devi & Awasthi, 2022).

Aerosol-Assisted Chemical Vapor Deposition Studies

  • Organotin complexes, closely related to ethyl 2-acetamido-4-(methylthio)butanoate, have been synthesized and used as precursors for tin sulfide thin films, important in material science research (Ramasamy et al., 2013).

Solubility and Thermodynamic Modeling

  • The solubility and thermodynamic properties of 2-amino-5-methylthiazole, an analogue of ethyl 2-acetamido-4-(methylthio)butanoate, have been determined, contributing to the understanding of solution chemistry (Chen et al., 2017).

Synthesis of Methyl Thioglycosides

  • Methyl thioglycosides derivatives of deoxy-N-acetyl-neuraminic acids have been synthesized for use as glycosyl donors, showcasing the broad application of compounds related to ethyl 2-acetamido-4-(methylthio)butanoate (Hasegawa et al., 1992).

properties

IUPAC Name

ethyl 2-acetamido-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3S/c1-4-13-9(12)8(5-6-14-3)10-7(2)11/h8H,4-6H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRSILOQIXCGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCSC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343358
Record name Ethyl N-acetylmethioninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-acetamido-4-(methylthio)butanoate

CAS RN

33280-93-2
Record name Ethyl N-acetylmethioninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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